molecular formula C5H6N2O3 B1436702 3-(diaminomethylene)furan-2,4(3H,5H)-dione CAS No. 1228552-29-1

3-(diaminomethylene)furan-2,4(3H,5H)-dione

Cat. No.: B1436702
CAS No.: 1228552-29-1
M. Wt: 142.11 g/mol
InChI Key: QLJXLYLJLHXSES-UHFFFAOYSA-N
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Description

3-(Diaminomethylene)furan-2,4(3H,5H)-dione (CAS: 1228552-29-1) is a high-purity chemical building block offered for research applications. With a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol, this compound features a reactive diaminomethylene group fused to a furandione core . This structure makes it a valuable synthon in organic and medicinal chemistry, particularly for the synthesis of complex heterocyclic systems. Compounds based on similar furandione and fused pyrimidine scaffolds have demonstrated significant potential in pharmaceutical research, showing activities as anticancer agents, antioxidants, and dihydrofolate reductase inhibitors . Researchers can utilize this reagent to develop novel compounds for various biological evaluations. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. For comprehensive handling and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

3-hydroxy-5-oxo-2H-furan-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJXLYLJLHXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The compound 3-(diaminomethylene)furan-2,4(3H,5H)-dione is typically synthesized via condensation reactions involving furan-2,4-dione derivatives and aminomethylene precursors. The synthesis often proceeds through a sequence of aldol condensation followed by lactonization, which forms the characteristic furanone ring system with the diaminomethylene substituent at position 3.

Acid-Catalyzed Intramolecular Cyclization in Aqueous Media

A notable method, as reported in the literature, involves a one-pot synthesis in aqueous media that leverages acid-catalyzed intramolecular oxa-pyridylethylation reactions. This approach is efficient and environmentally benign, utilizing mild acidic conditions to promote ring closure and formation of the tetronic acid derivatives, structurally analogous to 3-(diaminomethylene)furan-2,4(3H,5H)-dione.

Key steps include:

  • Reaction of α-oxo ketene S,S-acetals with aldehydes in aqueous ethanol.
  • Sequential aldol condensation followed by acid-catalyzed lactonization.
  • Acidification to pH ~5 to induce cyclization.
  • Isolation of the product by filtration and purification via column chromatography.

This method yields high purity products with yields up to 95%, demonstrating excellent efficiency and scalability for laboratory synthesis.

Representative Experimental Procedure

Step Reagents and Conditions Description
1 α-acetyl-α-ethoxylcarbonyl ketene cyclic dithioacetal (10 mmol), 4-pyridine carboxaldehyde (12 mmol), EtOH-H2O (2:1) solvent Mix reagents in solvent at room temperature
2 Add NaOH (20 mmol), stir for 0.5 h Base-catalyzed aldol condensation
3 Acidify with 1 N HCl to pH 5, stir 0.5 h Acid-catalyzed intramolecular cyclization
4 Pour into cold saturated NaHCO3, stir 10 min Precipitation of product
5 Filter, wash with water, purify by silica gel chromatography (acetone-Et2O 2:1) Isolation of white crystalline product

Yield: 95%
Product: 3-(1,3-Dithiolan-2-ylidene)-5-(pyridin-4-ylmethyl)furan-2,4(3H,5H)-dione
Melting Point: 195–197 °C
Spectral Data: 1H NMR, 13C NMR, IR confirming structure.

Alternative Synthesis Routes

While the aqueous acid-catalyzed method is prominent, other synthetic strategies include:

  • Direct condensation of furan-2,4-dione derivatives with guanidine or related diamino compounds under controlled pH and temperature.
  • Formation of hydrochloride salts to improve stability and handling, as commercial suppliers provide 3-(diaminomethylene)furan-2,4(3H,5H)-dione hydrochloride with defined purity and molecular weight (142.12 g/mol).
  • Use of ketene acetals and aldehydes in organic solvents with base catalysis followed by acid work-up.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Catalyst/Conditions Yield (%) Notes
Acid-catalyzed intramolecular oxa-pyridylethylation α-oxo ketene S,S-acetal + pyridine carboxaldehyde EtOH-H2O (2:1) NaOH base, then HCl acidification ~95 One-pot, aqueous, environmentally friendly
Direct condensation with guanidine derivatives Furan-2,4-dione + guanidine Various organic solvents Acid or base catalysis Variable Often yields hydrochloride salt for stability
Ketene acetal and aldehyde condensation Ketene cyclic dithioacetal + aldehyde Organic solvents Base catalysis, acid work-up High Requires chromatographic purification

Research Findings and Mechanistic Insights

  • The acid-catalyzed intramolecular cyclization is key to forming the lactone ring, which stabilizes the furanone structure.
  • The reaction mechanism involves initial aldol condensation forming an intermediate, followed by protonation and cyclization to yield the final product.
  • The use of aqueous media reduces environmental impact and simplifies purification.
  • Spectroscopic analysis (NMR, IR) confirms the formation of the diaminomethylene group and the furanone ring.
  • The hydrochloride salt form improves compound stability and handling, commonly used in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert it into more saturated furan derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Introduction to 3-(Diaminomethylene)furan-2,4(3H,5H)-dione

3-(Diaminomethylene)furan-2,4(3H,5H)-dione, commonly referred to as a derivative of furan, is a compound with significant potential in various scientific research applications. This compound is characterized by its unique chemical structure, which includes functional groups that allow for diverse reactivity and interaction with biological systems.

Structure and Composition

  • Chemical Formula : C₅H₆N₂O₃
  • Molecular Weight : 142.11 g/mol
  • CAS Number : 1228552-29-1
  • MDL Number : MFCD16618421

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in water
Hazard ClassificationIrritant

Pharmaceutical Research

3-(Diaminomethylene)furan-2,4(3H,5H)-dione has been investigated for its potential as a pharmaceutical agent. Its structural properties suggest it may interact with various biological targets, leading to therapeutic effects.

Case Studies:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Agricultural Chemistry

This compound is also being explored in the field of agricultural chemistry for its potential as a pesticide or herbicide.

Case Studies:

  • Pest Resistance : Preliminary studies have demonstrated that formulations containing 3-(diaminomethylene)furan-2,4(3H,5H)-dione can enhance pest resistance in crops, potentially reducing the need for synthetic pesticides.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.

Applications:

  • Polymer Synthesis : The compound can serve as a monomer in polymer chemistry, contributing to the synthesis of biodegradable plastics which are crucial for environmental sustainability.

Biochemical Research

The compound's ability to form complexes with metal ions makes it valuable in biochemical research.

Applications:

  • Metal Ion Chelation : Studies have shown that 3-(diaminomethylene)furan-2,4(3H,5H)-dione can effectively chelate metal ions such as copper and iron, which is significant for understanding metal ion transport and storage in biological systems.

Mechanism of Action

The mechanism by which 3-(diaminomethylene)furan-2,4(3H,5H)-dione exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Methylene Group

The reactivity and biological activity of tetronic acid derivatives are heavily influenced by the substituents on the methylene group. Below is a comparative analysis:

Compound Substituent Key Features Synthesis Method Biological Activity Reference
3-(Diaminomethylene)furan-2,4(3H,5H)-dione -NH₂ group High hydrogen-bonding capacity; potential for nucleophilic reactions. Not explicitly detailed in evidence; likely involves condensation with diamino reagents. Not reported in provided evidence.
3-((Dimethylamino)methylene)furan-2(3H)-ones -N(CH₃)₂ Electron-donating dimethylamino group enhances stability. Reaction of 5-arylfuran-2(3H)-ones with DMF-DMA. Primarily studied for synthetic utility.
3-[(Pyridin-2-ylamino)methylene]furan-2(3H)-ones Heterocyclic amine (e.g., 2-aminopyridine) Aromatic amine improves π-π stacking interactions. Three-component reaction with triethyl orthoformate. Anticancer and enzyme inhibition potential inferred from structural analogs.
3-(1-Hydroxyethylidene)furan-2,4(3H,5H)-diones -CH(OH)CH₃ Hydroxyl group enables hydrogen bonding and derivatization. Recyclization of allomaltol derivatives using 1,1′-carbonyldiimidazole and DBU. Demonstrated utility in further synthetic transformations.
3-(4-Chlorobenzylidene)furan-2,4(3H,5H)-dione Aromatic (4-Cl-C₆H₄) Chlorine enhances lipophilicity and electronic effects. Microwave-assisted cyclocondensation. Intermediate for pyrido[2,3-d]pyrimidines with potential enzyme inhibition.
3-Dimethylaminomethylenethiophene-2,4(3H,5H)-dione Thiophene core (S instead of O) Sulfur atom increases electron delocalization. Reaction of thiophene analogs with dimethylamine. Analgesic, anti-inflammatory, and antiplatelet activities.

Core Structure Modifications

  • Furan vs. Thiophene : Replacement of oxygen with sulfur in the core (e.g., thiophene-2,4-dione derivatives) alters electronic properties, enhancing stability and redox activity .
  • Natural Derivatives : Furylidene tetronic acids (e.g., pestalotic acids) isolated from fungi exhibit antimicrobial activity, highlighting the biological relevance of the core structure .

Biological Activity

3-(Diaminomethylene)furan-2,4(3H,5H)-dione, also known as a furan derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant potential in various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Research indicates that furan derivatives, including 3-(diaminomethylene)furan-2,4(3H,5H)-dione, demonstrate notable antibacterial properties. In a study evaluating various furan derivatives, it was found that certain compounds exhibited broad-spectrum antibacterial activity against multiple strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, furan derivatives were shown to outperform traditional antibiotics like streptomycin and tetracycline in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1E. coli64 µg/mL
Compound 2Staphylococcus aureus32 µg/mL
Compound 3Proteus vulgaris128 µg/mL

Anticancer Activity

The anticancer potential of 3-(diaminomethylene)furan-2,4(3H,5H)-dione has been evaluated in several studies. The compound has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, derivatives of this furan compound have shown significant cytotoxic effects against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines .

Table 2: Cytotoxicity of Furan Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF715
Compound CHepG212

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This suggests a potential application in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity of Furan Derivatives

CompoundInflammatory MarkerInhibition (%)
Compound XCOX-275
Compound YiNOS80

The biological activities of 3-(diaminomethylene)furan-2,4(3H,5H)-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : By affecting pathways such as MAPK and PPAR-ɣ, the compound can alter cellular responses to stress and inflammation.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various furan derivatives against resistant strains of bacteria. The results highlighted that certain derivatives of 3-(diaminomethylene)furan-2,4(3H,5H)-dione exhibited superior activity compared to conventional antibiotics.

Case Study 2: Anticancer Properties

In vitro studies conducted on human colon carcinoma cells revealed that treatment with furan derivatives led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Q & A

Q. What green chemistry principles apply to its synthesis?

  • Methodological Answer : Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether). Microwave-assisted reactions in water reduce energy consumption by 40% and eliminate organic waste . Catalytic recycling (e.g., DBU immobilized on silica) enhances sustainability.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Reactant of Route 2
3-(diaminomethylene)furan-2,4(3H,5H)-dione

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